N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide
Description
N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide is a synthetic small molecule characterized by a benzoxazole core substituted with a pyridin-3-yl group at position 2 and a but-2-ynamide moiety at position 3. The benzoxazole scaffold is a privileged structure in medicinal chemistry due to its aromatic heterocyclic nature, which facilitates π-π stacking interactions and hydrogen bonding with biological targets . This compound is of interest in drug discovery, particularly for targeting enzymes or receptors where such structural motifs are known to exhibit inhibitory or modulatory effects.
Properties
IUPAC Name |
N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)but-2-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-2-4-15(20)18-12-6-7-14-13(9-12)19-16(21-14)11-5-3-8-17-10-11/h3,5-10H,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKOGUJAKZLUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminobenzoxazole with pyridine-3-carboxylic acid under specific conditions to form the desired product . The reaction conditions often include the use of catalysts and solvents such as acetonitrile and prolonged refluxing .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the oxazole ring or the pyridine group.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Medicinal Chemistry
1.1 Antifungal Activity
Recent studies have demonstrated that derivatives of N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide exhibit significant antifungal properties. For example, a related compound was evaluated for its efficacy against various fungal strains, showing promising results in inhibiting fungal growth, which suggests potential applications in treating fungal infections .
1.2 Inhibition of Neutrophil Elastase
The compound has been modeled as a potential inhibitor of human neutrophil elastase, an enzyme implicated in inflammatory diseases. Research indicates that certain derivatives can effectively bind to the elastase binding site, which could lead to the development of anti-inflammatory drugs targeting this pathway . This application is particularly relevant for conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Molecular Biology Applications
2.1 Protein-Ligand Interaction Studies
this compound can be utilized in protein-ligand interaction studies. The compound's structure allows for flexible docking simulations with various protein targets, aiding in the understanding of molecular interactions at the atomic level. This is pivotal for drug design processes where specificity and binding affinity are critical .
2.2 Electrophilic Properties
The compound’s electrophilic characteristics make it suitable for exploring cysteine-targeting mechanisms in proteins. Such properties are essential for developing irreversible inhibitors that can covalently bond with target proteins, thus providing a novel approach to cancer therapy .
Materials Science
3.1 Synthesis of Functional Materials
In materials science, the synthesis of polymers incorporating this compound has been investigated. These polymers can exhibit unique optical and electronic properties due to the presence of the heterocyclic moiety, making them suitable for applications in organic electronics and photonics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide with analogous compounds reported in recent literature, focusing on structural variations, synthetic methodologies, and inferred biological implications.
Key Observations:
Core Heterocycle Variations: The target compound and the thiazole-substituted analog () share a benzo[d]oxazole core. The compound in lacks the benzoxazole core but retains the pyridin-3-yl group and butynamide functionality, suggesting modular design strategies for optimizing target engagement.
In contrast, the propanamide group in offers flexibility, which could improve solubility but reduce target selectivity.
Synthetic Efficiency: The high yield (82%) reported for the butynamide derivative in highlights the robustness of click chemistry or alkyne-azide cycloaddition approaches for similar compounds.
Research Findings and Implications
- Structural Characterization : Compounds like those in were validated using ¹H/¹³C NMR and HRMS, confirming regioselective alkyne incorporation. Similar techniques would apply to the target compound.
- Design Strategy : The pyridin-3-yl and benzoxazole motifs synergistically enhance π-stacking and hydrogen-bonding interactions, as seen in protease inhibitors .
Biological Activity
N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anti-fungal applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound can be characterized by its unique structure, which features a pyridine ring, a benzo[d]oxazole moiety, and a butynamide functional group. This combination of structural elements is believed to contribute to its biological efficacy.
Biological Activity Overview
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Anti-Fungal Activity
- Research indicates that derivatives of this compound exhibit notable anti-fungal properties. A study evaluated various heterocyclic compounds, including this derivative, against common fungal strains such as Candida albicans and Aspergillus niger. The results showed that certain derivatives demonstrated significant inhibition zones compared to control groups .
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Inhibition of Neutrophil Elastase
- The compound has been modeled as a potential inhibitor of human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases. Molecular docking studies suggest that this compound binds effectively to the HNE active site, potentially leading to its use in developing anti-inflammatory therapeutics .
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Mechanism of Action
- The mechanism through which this compound exerts its biological effects may involve covalent interactions with target proteins, leading to alterations in cellular pathways associated with inflammation and cell death. This aligns with findings that highlight the importance of electrophilic compounds in modulating biological responses through covalent bonding with thiol groups in proteins .
Table 1: Summary of Biological Activities
Case Studies
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Case Study on Anti-Fungal Efficacy
- A study conducted by researchers at MDPI evaluated the anti-fungal properties of various derivatives including this compound. The study utilized both in vitro and in vivo models to assess the effectiveness against fungal infections. Results indicated that specific modifications to the compound's structure significantly enhanced its potency against resistant strains.
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Neutrophil Elastase Inhibition Study
- In a computational study, the binding affinity of this compound was assessed using molecular docking techniques. The findings revealed strong interactions with key residues in the HNE binding pocket, suggesting a promising avenue for drug development targeting inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
